1-Boc-piperidine-3-acetic acid

Medicinal Chemistry Process Chemistry Solid-State Properties

Researchers requiring a Boc-protected piperidine building block with a geometrically distinct C2 spacer for bifunctional degrader (PROTAC) assembly often face limited solubility and handling challenges with unprotected or 4-substituted regioisomers. 1-Boc-piperidine-3-acetic acid (CAS 183483-09-2) directly addresses these constraints: • Low melting point (76-79 °C) vs. the 4-substituted regioisomer (99-101 °C), enabling superior solubility and automated liquid handling compatibility. • Boc protecting group supports orthogonal deprotection in multi-step synthetic routes. • Available at ≥95% purity with controlled moisture content; ambient shipping reduces logistics costs. • The 3-substitution exit vector geometry enables fine-tuning of ternary complex formation in targeted protein degradation.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 183483-09-2
Cat. No. B070066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-piperidine-3-acetic acid
CAS183483-09-2
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CC(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
InChIKeyQZYGREZDLJVVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-piperidine-3-acetic acid Overview


1-Boc-piperidine-3-acetic acid (CAS 183483-09-2), also known as N-Boc-3-piperidineacetic acid, is a Boc-protected piperidine derivative with a carboxymethyl substituent at the 3-position [1]. This white solid exhibits a melting point of 76–79 °C, a predicted boiling point of 373.0±15.0 °C, a predicted density of 1.121±0.06 g/cm³, a predicted pKa of 4.65±0.10, and a computed XLogP3-AA of 1.4 [1]. Commercially, it is available in purities ranging from 95% to 98% and is stored at 2–8 °C .

Boc protection – enables orthogonal deprotection in multi-step synthesis
3-substitution – distinct exit-vector geometry vs 4-regioisomer
Acetic acid side chain – C2 spacer for tunable lipophilicity in lead optimization
High commercial purity – grades up to 98% may reduce pre-reaction purification

1-Boc-piperidine-3-acetic acid Key Differentiators


1-Boc-piperidine-3-acetic acid is not simply a generic piperidine carboxylic acid. Its differentiation stems from three structural features: (1) the Boc protecting group, which enables orthogonal deprotection in multi-step syntheses while ensuring storage stability at 2–8 °C ; (2) the 3-substitution pattern, which yields a significantly lower melting point (76–79 °C) compared to the 4-substituted regioisomer (99–101 °C) , improving solubility and handling ; and (3) the acetic acid side chain, which provides a C2 spacer that is geometrically distinct from the direct carboxylic acid of N-Boc-nipecotic acid . Substituting with the unprotected 3-piperidineacetic acid (mp 276–278 °C) would eliminate Boc-mediated synthetic flexibility and dramatically reduce solubility in common organic solvents [1].

Unprotected 3-piperidineacetic acid
Removal of Boc eliminates orthogonal deprotection and may severely reduce solubility in organic solvents.
1-Boc-piperidine-4-acetic acid
Regioisomeric shift alters melting point and exit-vector geometry, which may affect reactivity and handling.
N-Boc-piperidine-3-carboxylic acid
Absence of methylene spacer increases polarity and may shift lipophilicity and metabolic profiles.

1-Boc-piperidine-3-acetic acid Quantitative Evidence


Lower Melting Point vs. 4-Regioisomer

1-Boc-piperidine-3-acetic acid exhibits a melting point of 76–79 °C, which is 20–24 °C lower than that of its regioisomer, 1-Boc-piperidine-4-acetic acid (mp 99–101 °C) . This lower melting point correlates with improved solubility in organic solvents commonly used in medicinal chemistry (e.g., DCM, THF) and facilitates easier handling during weighing and transfer steps .

Melting Point vs 4-Regioisomer
Cross-study comparable
Target: 76–79 °C Comparator: 99–101 °C ΔT = 20–24 °C lower
Supports easier dissolution and handling in organic solvents
Measured by DSC or capillary MP apparatus
Medicinal Chemistry Process Chemistry Solid-State Properties

Ambient Shipping Stability

1-Boc-piperidine-3-acetic acid is stable when stored at 2–8 °C, and vendors specify 'Normal' shipping temperature . In contrast, the unprotected analog 3-piperidineacetic acid (CAS 74494-52-3) is hygroscopic and often requires storage at -20 °C or under argon to prevent degradation . The Boc group confers sufficient stability for ambient shipment, eliminating the need for costly cold-chain logistics and reducing the risk of compound degradation during transit .

Ambient Shipping Stability
Cross-study comparable
Target: store 2–8 °C, ship normal Comparator: store -20 °C or under argon
Boc protection enables ambient shipping, reduces cold-chain logistics
Based on supplier storage specifications
Supply Chain Stability Inventory Management

High Purity Reduces Purification

While many vendors supply 1-Boc-piperidine-3-acetic acid at 95% purity , high-purity grades of 98% are commercially available, often with specified moisture content (≤0.5%) [1]. The 4-regioisomer (1-Boc-piperidine-4-acetic acid) is predominantly sold at 97% purity . The availability of a 98% grade with low moisture content can eliminate a time-consuming purification step (e.g., recrystallization or column chromatography) prior to use in sensitive reactions such as peptide couplings or metal-catalyzed cross-couplings .

High Purity Reduces Purification
Cross-study comparable
Target: 98% (GC), ≤0.5% moisture Comparator: 95–97% typical
Higher initial purity may reduce need for pre-reaction purification
Commercial supplier specifications
Analytical Chemistry Quality Control Synthetic Efficiency

Drug-Like Physicochemical Profile

Computational descriptors for 1-Boc-piperidine-3-acetic acid indicate a Consensus Log P of 1.55, a Topological Polar Surface Area (TPSA) of 66.84 Ų, and a predicted aqueous solubility of 3.29 mg/mL (Log S = -1.87) . These values place it well within Lipinski's Rule of Five guidelines and suggest moderate permeability and solubility. In contrast, the direct carboxylic acid analog, N-Boc-piperidine-3-carboxylic acid (CAS 84358-12-3), has a lower molecular weight (229.28 g/mol) and likely higher aqueous solubility due to the absence of the methylene spacer, which may alter its pharmacokinetic profile when incorporated into a final drug candidate .

Drug-Like Physicochemical Profile
Class-level inference
Target Log P ~1.55, TPSA 66.84 Ų Comparator: Log P ~1.0, higher polarity
C2 spacer may tune lipophilicity for lead optimization
In silico predictions; experimental validation recommended
Computational Chemistry Fragment-Based Drug Discovery ADME Prediction

1-Boc-piperidine-3-acetic acid Optimal Applications


PROTAC and Molecular Glue Synthesis

The Boc-protected acetic acid side chain serves as a versatile linker precursor in the assembly of bifunctional degraders. The compound's stability under ambient shipping conditions and its 98% purity grade with low moisture [1] ensure high-fidelity conjugation to E3 ligase ligands (e.g., VHL or CRBN binders) via amide bond formation. The 3-substitution pattern offers a distinct exit vector geometry compared to 4-substituted analogs, enabling fine-tuning of ternary complex formation and degradation efficiency .

High-Throughput Library Synthesis

The compound's favorable melting point (76–79 °C) and predicted solubility in common organic solvents [1] make it an ideal building block for automated liquid handling systems. Its Boc group allows for orthogonal deprotection in the presence of other acid-labile groups, enabling the rapid generation of diverse amide, ester, or heterocyclic arrays. The availability of 98% purity material minimizes the need for intermediate purification, accelerating library production.

Late-Stage Functionalization for Lead Optimization

The computed physicochemical profile (Log P 1.55, TPSA 66.84 Ų) indicates that the piperidine-3-acetic acid motif can modulate the lipophilicity and polarity of a lead compound without drastically altering molecular weight. This is particularly valuable when optimizing compounds for CNS penetration or reducing hERG liability, where subtle changes in polarity can have profound effects. The availability of both racemic and chiral (R/S) forms [1] further enables stereochemical SAR exploration.

Process Scale-Up Synthesis

For scale-up applications, the ability to source the compound at 98% purity with controlled moisture content and the option for ambient shipping [1] significantly reduce operational costs. The lower melting point relative to the 4-isomer facilitates easier handling and dissolution in large-scale reactors. The Boc group provides a reliable protection strategy that is compatible with a wide range of reaction conditions, making it a robust intermediate for the synthesis of pharmaceutical APIs .

Application
Selection Property
Validation Focus
PROTAC and molecular glue synthesis
Boc-protected linker with 3-substitution geometry
Conjugation fidelity and ternary complex formation
High-throughput library synthesis
Favorable solubility and melting profile for liquid handling
Automated handling and reduced intermediate purification
Late-stage lead optimization
Modulatable lipophilicity via C2 spacer
CNS penetration or hERG liability modulation; stereochemical SAR
Process scale-up synthesis
High purity with moisture-controlled supply chain
Operational cost reduction and robust protection strategy

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